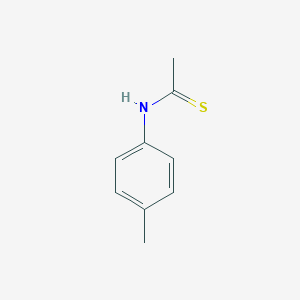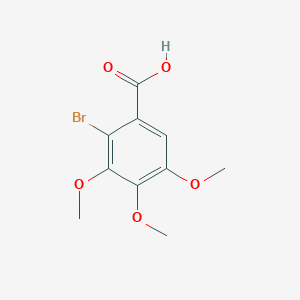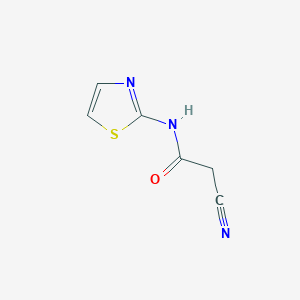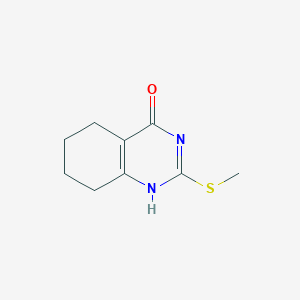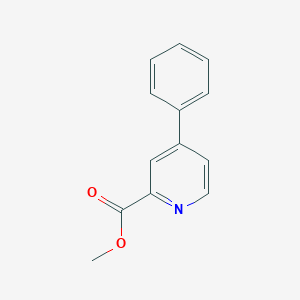
2-Carbamoylmethoxyphenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Carbamoylmethoxyphenoxyacetamide, also known as CMNA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Mécanisme D'action
The mechanism of action of 2-Carbamoylmethoxyphenoxyacetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of various signaling pathways. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, 2-Carbamoylmethoxyphenoxyacetamide may reduce inflammation and pain. Additionally, 2-Carbamoylmethoxyphenoxyacetamide has been shown to modulate various signaling pathways, including the PI3K/Akt pathway and the NF-κB pathway, which are involved in cell survival and inflammation.
Biochemical and Physiological Effects:
2-Carbamoylmethoxyphenoxyacetamide has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. Additionally, 2-Carbamoylmethoxyphenoxyacetamide has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-Carbamoylmethoxyphenoxyacetamide has also been found to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Carbamoylmethoxyphenoxyacetamide in lab experiments is that it is relatively easy to synthesize and can be obtained in relatively large quantities. Additionally, 2-Carbamoylmethoxyphenoxyacetamide has been shown to have a variety of biochemical and physiological effects, which makes it a versatile tool for studying various biological processes. However, there are also some limitations to using 2-Carbamoylmethoxyphenoxyacetamide in lab experiments. For example, the mechanism of action of 2-Carbamoylmethoxyphenoxyacetamide is not fully understood, which can make it difficult to interpret experimental results. Additionally, 2-Carbamoylmethoxyphenoxyacetamide may have off-target effects that could complicate experimental results.
Orientations Futures
There are many potential future directions for research on 2-Carbamoylmethoxyphenoxyacetamide. One area of research that has received a lot of attention is the potential use of 2-Carbamoylmethoxyphenoxyacetamide in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, there is ongoing research into the mechanism of action of 2-Carbamoylmethoxyphenoxyacetamide, which could help to better understand its biochemical and physiological effects. Other potential future directions for research on 2-Carbamoylmethoxyphenoxyacetamide include exploring its potential applications in the field of regenerative medicine and investigating its potential as a tool for studying various biological processes.
Applications De Recherche Scientifique
2-Carbamoylmethoxyphenoxyacetamide has been studied extensively for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic effects. Additionally, 2-Carbamoylmethoxyphenoxyacetamide has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
82002-59-3 |
|---|---|
Nom du produit |
2-Carbamoylmethoxyphenoxyacetamide |
Formule moléculaire |
C10H12N2O4 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
2-[2-(2-amino-2-oxoethoxy)phenoxy]acetamide |
InChI |
InChI=1S/C10H12N2O4/c11-9(13)5-15-7-3-1-2-4-8(7)16-6-10(12)14/h1-4H,5-6H2,(H2,11,13)(H2,12,14) |
Clé InChI |
SNGJXCHRVGRNKO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OCC(=O)N)OCC(=O)N |
SMILES canonique |
C1=CC=C(C(=C1)OCC(=O)N)OCC(=O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4aR,6S,7R,8R,8aS)-6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B181814.png)
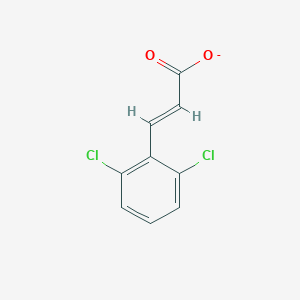
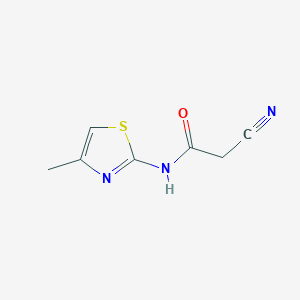
![{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid](/img/structure/B181819.png)
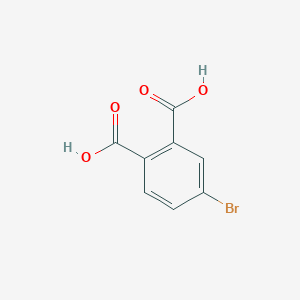
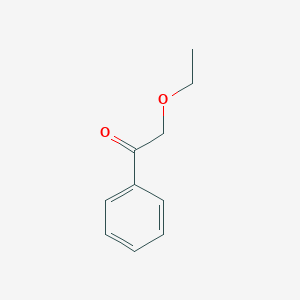
![2-thioxo-1,2,3,5,6,7-hexahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B181823.png)
![3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B181825.png)
